molecular formula C6H9NO3 B091289 N-(2-Hydroxyethyl)succinimide CAS No. 18190-44-8

N-(2-Hydroxyethyl)succinimide

Cat. No.: B091289
CAS No.: 18190-44-8
M. Wt: 143.14 g/mol
InChI Key: TWYIPMITVXPNEM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)succinimide: is an organic compound with the molecular formula C6H9NO3. It is a derivative of succinimide, where one of the hydrogen atoms is replaced by a 2-hydroxyethyl group. This compound is known for its cyclic structure and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Ethanolamine: One common method to synthesize N-(2-Hydroxyethyl)succinimide involves the reaction of succinic anhydride with ethanolamine.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-(2-Hydroxyethyl)maleimide using a ruthenium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of heterogeneous catalysis, such as carbon-supported ruthenium, is common to achieve efficient conversion and minimize waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: N-(2-Hydroxyethyl)-4-hydroxybutanamide.

    Substitution Products: Compounds where the hydroxyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)succinimide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and resins .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)succinimide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclic structure of the compound allows it to participate in ring-opening reactions, which can modulate its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIPMITVXPNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284732
Record name N-(2-Hydroxyethyl)succinimide
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18190-44-8
Record name N-(2-Hydroxyethyl)succinimide
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Record name 18190-44-8
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Record name 18190-44-8
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Record name N-(2-Hydroxyethyl)succinimide
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Record name 1-(2-hydroxyethyl)pyrrolidine-2,5-dione
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Record name N-(2-HYDROXYETHYL)SUCCINIMIDE
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Synthesis routes and methods

Procedure details

N-2-Hydroxyethyl succinimide was prepared by reacting 49.5g (0.5 mole) of succinimide with 26.5g (0.60 mole) of ethylene oxide in the presence of 0.49g (1%) of active chromium III tri-2-ethylhexanoate and 400 ml of methylisobutyl ketone for 2 hours at 160° to 165°C in an autoclave. N-2-Hydroxyethyl succinimide was obtained by filtration in 87.5% yield. The reaction did not proceed in the absence of COT.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the applications of N-(2-Hydroxyethyl)succinimide in polymerization reactions?

A3: Research indicates that the potassium salt of this compound can effectively initiate the polymerization of ethylene oxide. [] Furthermore, it has shown promise in the block copolymerization of propylene sulfide. [] These findings suggest its potential utility in synthesizing polymers with controlled structures and properties, opening avenues for further investigation into its applications in materials science.

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